A Comprehensive Technical Guide to rac Ketorolac-d4 for Advanced Pharmaceutical Analysis
A Comprehensive Technical Guide to rac Ketorolac-d4 for Advanced Pharmaceutical Analysis
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the physical and chemical properties of racemic (rac) Ketorolac-d4. This guide will delve into its synthesis, analytical characterization, and critical role as an internal standard in bioanalytical methodologies, offering both foundational knowledge and practical insights.
The Imperative of Isotopic Labeling in Modern Bioanalysis
In the rigorous domain of pharmaceutical research and development, particularly in pharmacokinetics and metabolism studies, the precise quantification of drug molecules within complex biological matrices is paramount. Stable isotope-labeled compounds, such as rac Ketorolac-d4, are indispensable tools that enable this precision. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the drug molecule creates a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility, allowing it to serve as an ideal internal standard in mass spectrometry-based assays.[1][2] The deuterated standard co-elutes with the analyte during chromatographic separation, experiencing similar extraction efficiencies and matrix effects, which allows for accurate correction of analytical variability and enhances the overall robustness and reliability of the bioanalytical method.[3][4]
Core Physicochemical Characteristics of rac Ketorolac-d4
A fundamental understanding of the physicochemical properties of rac Ketorolac-d4 is essential for method development, ensuring appropriate handling, storage, and application. These properties govern its behavior in various solvents and analytical systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₉D₄NO₃ | [5][6] |
| Molecular Weight | 259.29 g/mol | [5][6][7] |
| CAS Number | 1216451-53-4 | [5][6] |
| Synonyms | (±)-5-Benzoyl-2,3-dihydro-1H-(pyrrolizine-d4)-1-carboxylic Acid, (+/-)-Ketorolac-d4 | [5][6] |
| Appearance | Off-White to Pale Yellow Solid | [8] |
| Solubility | Soluble in Methanol and Water | [8] |
| Storage Temperature | 2-8°C Refrigerator; -20°C for long-term storage | [9] |
Synthesis, Purification, and Isotopic Enrichment
The synthesis of rac Ketorolac-d4 involves the strategic incorporation of four deuterium atoms into the pyrrolizine core of the Ketorolac molecule. While specific synthetic routes are often proprietary, the general approach involves using deuterated reagents at key steps in the synthesis of Ketorolac. A common precursor for Ketorolac synthesis can be subjected to reaction conditions that facilitate the exchange of protons for deuterons at specific positions.[10]
Key aspects of its synthesis and quality control include:
-
High Isotopic Purity: It is crucial to achieve a high degree of deuterium incorporation (typically ≥98%) to prevent isotopic crosstalk with the non-labeled analyte.[3]
-
Chemical Purity: The final product must be of high chemical purity to avoid interference from other impurities in the analytical assay.
-
Purification: Following synthesis, rigorous purification, often involving chromatographic techniques, is necessary to isolate the desired deuterated compound and remove any residual starting materials or byproducts.
Analytical Methodologies for Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and stability of rac Ketorolac-d4.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the chemical purity of rac Ketorolac-d4 and is often used in conjunction with UV or mass spectrometric detection.[11][12]
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the deuterated compound and determining the level of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques used to elucidate the exact positions of the deuterium atoms within the molecular structure.
The stability of Ketorolac, and by extension its deuterated analog, has been studied under various conditions. Ketorolac tromethamine solutions have been shown to be stable for extended periods when stored at both refrigerated (4°C) and room temperature (23°C).[13][14] However, factors such as pH and the presence of certain excipients can impact its stability.[15]
Application as an Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical application of rac Ketorolac-d4 is as an internal standard for the quantification of Ketorolac in biological matrices such as plasma, serum, and ocular fluids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Experimental Workflow for Ketorolac Quantification in Human Plasma
The following diagram outlines a typical bioanalytical workflow for the determination of Ketorolac in human plasma samples.
Caption: Bioanalytical workflow for Ketorolac quantification.
Detailed Protocol for Plasma Sample Preparation
-
Sample Aliquoting: Accurately transfer a 100 µL aliquot of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a working solution of rac Ketorolac-d4 (e.g., 1 µg/mL in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to induce protein precipitation.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Rationale Behind Experimental Choices:
-
Protein Precipitation: This is a rapid and effective method for removing the bulk of interfering proteins from the plasma sample. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the analyte and internal standard in solution.[11]
-
Use of a Deuterated Internal Standard: Spiking the internal standard at the beginning of the sample preparation process ensures that any loss of analyte during the subsequent steps is compensated for, leading to higher accuracy and precision. The chemical similarity between Ketorolac and rac Ketorolac-d4 ensures they behave almost identically during extraction and analysis.[1][2]
Conclusion
rac Ketorolac-d4 is a vital tool in the bioanalytical chemist's arsenal, enabling the reliable quantification of Ketorolac in complex biological matrices. Its well-characterized physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, underpin the development of robust and accurate LC-MS/MS methods. A thorough understanding of its properties and applications, as detailed in this guide, is essential for researchers and scientists working in drug development and clinical research to ensure the generation of high-quality, reproducible data.
References
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U.S. Food and Drug Administration. (n.d.). TORADOL (ketorolac tromethamine tablets) Rx only. Retrieved from [Link]
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Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. (2012). Journal of Pharmacy Research. Retrieved from [Link]
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Pharmaffiliates. (n.d.). rac Ketoroloc Tris Amide Impurity-d4. Retrieved from [Link]
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Mithridion. (n.d.). rac Ketorolac-d4 1mg. Retrieved from [Link]
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Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. (2025). PLOS ONE. Retrieved from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). (2014). ResearchGate. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Ocular bioanalysis of moxifloxacin and ketorolac tromethamine in rabbit lacrimal matrix using liquid chromatography–tandem. (2024). Taylor & Francis Online. Retrieved from [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Quora. Retrieved from [Link]
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. Retrieved from [Link]
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Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. (2000). The Canadian Journal of Hospital Pharmacy. Retrieved from [Link]
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Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. (2000). ResearchGate. Retrieved from [Link]
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Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-In. (2020). Acta Scientific. Retrieved from [Link]
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Synthesis, Characterization, In-Vitro and In-Vivo Evaluation of Ketorolac Tromethamine-Loaded Hydrogels of Glutamic Acid as Controlled Release Carrier. (2019). MDPI. Retrieved from [Link]
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revalidation and analytical evaluation of ketorolac tromethamine by hptlc using reflectance scan. (2012). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
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Approaches for improving the stability of ketorolac in powder blends. (1998). PubMed. Retrieved from [Link]
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